[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine
Description
Properties
IUPAC Name |
(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-7-9(13(14)15)8(12(4)10-7)5-6-11(2)3/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYNTAAQSHSTDN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The nitrated pyrazole is alkylated with dimethylamine and an appropriate alkylating agent to introduce the dimethylethenamine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in various pharmacological contexts:
- Anticancer Activity : Research indicates that similar compounds exhibit selective cytotoxicity against cancer cell lines. Studies have shown that modifications to the pyrazole ring can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapeutics. For example, derivatives have demonstrated IC50 values in the low micromolar range against various cancer types .
- Antimicrobial Properties : The compound displays antimicrobial activity against a range of pathogens. Preliminary studies suggest that it could be effective against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related structures .
Agricultural Chemistry
In agricultural contexts, compounds similar to [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine have been explored for their potential as pesticides or herbicides:
- Pest Resistance : The incorporation of pyrazole derivatives into pesticide formulations has been studied for their ability to enhance pest resistance in crops. These compounds may disrupt metabolic pathways in pests, leading to increased efficacy in pest control .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Selective toxicity towards cancer cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Pest Resistance | Potential use in pesticide formulations |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of related pyrazole compounds. The results indicated that structural modifications significantly influenced cytotoxicity profiles, leading to the identification of several promising candidates for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial properties, researchers tested various pyrazole derivatives against common bacterial strains. The findings revealed that certain modifications enhanced the antimicrobial potency, suggesting that this compound could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between the target compound and analogs from literature:
*Note: Molecular formula and weight for the target compound are estimated based on structural analysis.
Key Comparative Insights
Electronic Effects
- Nitro Group Influence : The nitro group in the target compound and analogs enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. In contrast, oxyresveratrol’s hydroxyl groups provide antioxidant activity via radical scavenging.
- Substituent Polarity: The dimethylamine in the target compound increases basicity and polar solubility compared to the lipophilic trifluoromethoxy group in . The cyano group in introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles.
Biological Activity
The compound [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-N,N-dimethylamine
- Molecular Formula : C13H16N4O2
- CAS Number : 436100-81-1
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole moiety can inhibit cell proliferation in various cancer cell lines. For instance, a related compound showed an IC50 value less than that of standard chemotherapeutics like doxorubicin against A431 and Jurkat cells . The mechanism involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For example, a study reported that certain pyrazole derivatives inhibited TNF-alpha by up to 85% at specific concentrations .
3. Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activity. A notable study found that compounds with similar structures displayed effective inhibition against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole ring was crucial for enhancing antimicrobial efficacy .
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced their anticancer activity, with some compounds exhibiting potent effects comparable to established chemotherapeutics .
- Neuroprotective Effects : Research has shown that certain pyrazole derivatives may possess neuroprotective properties by inhibiting monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases .
Q & A
Q. What are the key synthetic strategies for preparing [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine?
The synthesis typically involves two main steps: (1) pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in ethanol or DMF ; (2) introduction of the ethenyl-dimethylamine moiety through a Wittig or Horner-Wadsworth-Emmons reaction, ensuring stereochemical control to favor the (E)-isomer. Reaction conditions (e.g., inert atmosphere, temperature) are critical to minimize side products .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, NOESY) confirms regiochemistry of the pyrazole ring and the (E)-configuration of the ethenyl group.
- X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry and hydrogen-bonding patterns.
- High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups (e.g., nitro, amine).
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, substituent steric effects) influence pharmacological activity?
Comparative studies of analogs show that:
- The 4-nitro group on the pyrazole ring enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets .
- Methyl groups at positions 1 and 3 reduce steric hindrance, improving binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) .
- Replacing dimethylamine with bulkier amines (e.g., methoxyethyl) alters solubility and bioavailability .
Methodological approach : Synthesize analogs, perform in vitro assays (e.g., enzyme inhibition), and correlate results with computational docking studies.
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Contradictions may arise from:
- Isomerism : (E)- vs. (Z)-ethenyl configurations (e.g., (Z)-isomers in antibiotics show distinct binding modes ).
- Assay variability : Differences in cell lines, concentrations, or endpoints.
Resolution strategies : - Conduct stereochemical purity checks (HPLC with chiral columns).
- Standardize assays across multiple models (e.g., RAW 264.7 macrophages for inflammation; MTT assays for cytotoxicity).
- Perform meta-analyses of existing data to identify trends .
Q. What computational methods are effective in predicting interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding modes to receptors (e.g., COX-2, kinases).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS).
- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity .
Q. How can crystallographic refinement challenges (e.g., twinning, weak diffraction) be addressed?
- SHELX suite : Use SHELXD for phase solution and SHELXL for refinement, especially with high-resolution (<1.0 Å) or twinned data .
- Hydrogen-bond analysis : Identify motifs (e.g., R₂²(8) rings) to validate packing arrangements .
- Temperature control : Maintain crystal stability during data collection (e.g., Cryostream coolers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
